molecular formula C31H24O8 B8122781 Propyl 3,4,5-tribenzoyloxybenzoate

Propyl 3,4,5-tribenzoyloxybenzoate

Cat. No.: B8122781
M. Wt: 524.5 g/mol
InChI Key: CURQVQKIKPSLFV-UHFFFAOYSA-N
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Description

Propyl 3,4,5-tribenzoyloxybenzoate: is an organic compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid core is substituted with three benzoyloxy groups and a propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3,4,5-tribenzoyloxybenzoate typically involves the esterification of 3,4,5-tribenzoyloxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general steps are as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Esterification: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3,4,5-tribenzoyloxybenzoate can undergo various chemical reactions, including:

  • Hydrolysis

      Reagents: Water or aqueous base (e.g., sodium hydroxide).

      Conditions: Typically performed under reflux.

      Products: 3,4,5-tribenzoyloxybenzoic acid and propanol.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

      Conditions: Anhydrous conditions, usually in an inert atmosphere.

      Products: Reduced derivatives of the ester and benzoyloxy groups.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Varies depending on the nucleophile used.

      Products: Substituted derivatives of the original compound.

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Scientific Research Applications

Propyl 3,4,5-tribenzoyloxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials

Properties

IUPAC Name

propyl 3,4,5-tribenzoyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O8/c1-2-18-36-28(32)24-19-25(37-29(33)21-12-6-3-7-13-21)27(39-31(35)23-16-10-5-11-17-23)26(20-24)38-30(34)22-14-8-4-9-15-22/h3-17,19-20H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURQVQKIKPSLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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